molecular formula C11H16N2 B2757530 (2S,3R)-2-Methyl-3-phenylpiperazine CAS No. 2375249-45-7

(2S,3R)-2-Methyl-3-phenylpiperazine

Cat. No.: B2757530
CAS No.: 2375249-45-7
M. Wt: 176.263
InChI Key: FGMBXZFXOUIKOT-ONGXEEELSA-N
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Description

(2S,3R)-2-Methyl-3-phenylpiperazine is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound features a piperazine ring substituted with a methyl group at the second position and a phenyl group at the third position, both in specific stereochemical configurations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methyl-3-phenylpiperazine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries in the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and chromatography to separate and purify the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methyl-3-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S,3R)-2-Methyl-3-phenylpiperazine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methyl-3-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.

    (2S,3R)-2-Bromo-3-phenylpiperazine: A halogenated derivative with distinct chemical properties.

Uniqueness

(2S,3R)-2-Methyl-3-phenylpiperazine is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups on the piperazine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S,3R)-2-methyl-3-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBXZFXOUIKOT-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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